L-deprenyl-D2 C-11
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
118313-25-0 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1,1-dideuterio-N-(111C)methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1/i3-1,10D2 |
InChI Key |
MEZLKOACVSPNER-FDJJMKDCSA-N |
Isomeric SMILES |
[2H]C([2H])(C#C)N([11CH3])[C@H](C)CC1=CC=CC=C1 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C |
Origin of Product |
United States |
Radiochemistry and Synthesis of 11c L Deprenyl D2
Precursor Synthesis Methodologies
Table 2.1.1: L-Nordeprenyl-D2 Precursor Synthesis Summary
| Starting Material | Number of Steps | Overall Yield | Stability of Free Base |
| L-Phenylalanine | 5 | 33% | 9 months at -20°C |
Radiosynthetic Pathways
The radiosynthesis focuses on introducing the carbon-11 (B1219553) isotope into the precursor molecule, typically via methylation.
The incorporation of the [11C]methyl group onto the precursor L-nordeprenyl-D2 is primarily achieved through N-alkylation reactions using commercially available methylating agents. The most common agents employed are [11C]methyl iodide ([11C]MeI) and [11C]methyl triflate ([11C]MeOTf) researchgate.netnih.govnih.govnih.govnih.govnih.govopenmedscience.comresearchgate.nete-century.usresearchgate.netiaea.orgresearchgate.netsnmjournals.org.
[11C]MeOTf is generally favored due to its higher reactivity, which often leads to improved radiochemical yields and shorter reaction times compared to [11C]MeI researchgate.netnih.govnih.govresearchgate.net. Both methylating agents are synthesized from primary cyclotron products, such as [11C]CO2 or [11C]CH4, through various chemical transformations nih.govopenmedscience.come-century.usresearchgate.netnih.govscrvt.com.
The radiosynthesis of [11C]L-Deprenyl-D2 has been successfully automated using commercial platforms, notably the GE TRACERlab® FX C Pro researchgate.netnih.govnih.govnih.govscience.govresearchgate.netresearchgate.net. These automated systems are designed to perform the complex chemical reactions efficiently and reproducibly, which is crucial for the rapid synthesis required by the short half-life of carbon-11 (20.4 minutes) nih.govopenmedscience.com.
Rigorous quality control is essential for PET radiopharmaceuticals. The radiosynthesis of [11C]L-Deprenyl-D2 consistently yields a product with high radiochemical purity, typically exceeding 99% researchgate.netnih.govnih.govresearchgate.netscience.govresearchgate.net. This high purity ensures that the detected radioactivity originates from the intended tracer molecule, minimizing potential interference from impurities.
The specific activity, a measure of the radioactivity per unit mass of the compound, is also a critical parameter. For [11C]L-Deprenyl-D2, the specific activity has been reported as (170 ± 116) GBq/μmol researchgate.netnih.govnih.govresearchgate.netscience.gov. High specific activity is important to ensure that the administered mass of the tracer is minimal, thereby avoiding any pharmacological effects on the biological system being studied turkupetcentre.netturkupetcentre.net.
Table 2.2.3: [11C]L-Deprenyl-D2 Radiosynthesis Performance
| Methylating Agent | Automated Platform | Synthesis Time (approx.) | Radiochemical Yield (EOS, decay corrected) | Radiochemical Purity | Specific Activity |
| [11C]MeI | Various | 35-45 min | 44 ± 13% researchgate.netnih.govnih.govresearchgate.netscience.gov | >99% | (170 ± 116) GBq/μmol |
| [11C]MeOTf | GE TRACERlab® FX C Pro | ~35 min | Not explicitly stated separately for MeOTf | >99% | (170 ± 116) GBq/μmol |
Compound List
[11C]L-Deprenyl-D2
L-Deprenyl (Selegiline)
L-Nordeprenyl-D2
L-Phenylalanine
L-Amphetamine
[11C]MeI ([11C]Methyl Iodide)
[11C]MeOTf ([11C]Methyl Triflate)
[11C]CO2
[11C]CH4
Molecular Design and Kinetic Characterization of 11c L Deprenyl D2
Deuterium (B1214612) Isotope Effect in Radiotracer Design
The substitution of hydrogen with its heavier isotope, deuterium, is a strategic modification in the design of [¹¹C]L-deprenyl-D2. This alteration has profound effects on the molecule's interaction with its target enzyme, MAO-B, thereby enhancing its utility as a PET radiotracer.
Rationale for Deuterium Substitution in Deprenyl Analogs
The primary rationale for introducing deuterium into the L-deprenyl structure is to modulate the rate of its reaction with MAO-B. [¹¹C]L-deprenyl exhibits a very high binding rate to MAO-B, which can be problematic for accurate quantification of enzyme activity using PET. turkupetcentre.net In regions with high concentrations of MAO-B, the rapid trapping of the radiotracer can become limited by its delivery to the tissue, a phenomenon known as flow-limited kinetics. turkupetcentre.netnih.gov This makes it difficult to distinguish between changes in enzyme concentration and changes in blood flow. By replacing two hydrogen atoms with deuterium to create [¹¹C]L-deprenyl-D2, the rate of the enzymatic reaction is slowed, a phenomenon known as the deuterium isotope effect. turkupetcentre.netturkupetcentre.net This adjustment allows for a more accurate measurement of MAO-B activity, as the binding rate is no longer predominantly limited by blood flow.
Impact on Enzyme-Substrate Reaction Kinetics and Trapping Rate
The substitution of hydrogen with deuterium slows the cleavage of the carbon-hydrogen bond, which is the rate-limiting step in the MAO-B catalyzed oxidation of L-deprenyl. turkupetcentre.net A carbon-deuterium bond is stronger and thus more difficult to break than a carbon-hydrogen bond, leading to a reduced rate of reaction. turkupetcentre.net This "deuterium isotope effect" directly translates to a slower trapping rate of the radiotracer in the brain. nih.gov Studies comparing [¹¹C]L-deprenyl and [¹¹C]L-deprenyl-D2 have demonstrated that while both tracers show maximum radioactivity accumulation at around 5 minutes post-injection, the subsequent kinetics differ significantly. nih.gov With [¹¹C]L-deprenyl, the concentration remains constant after peaking, whereas [¹¹C]L-deprenyl-D2 shows an initial washout before reaching a plateau. nih.gov This difference is a direct consequence of the reduced trapping rate, allowing for a clearer distinction between the delivery of the tracer to the tissue and its specific binding to MAO-B. nih.gov The deuterium substitution does not, however, affect the transport of the radiotracer from plasma to tissue (K1). nih.gov
Influence on Radiotracer Sensitivity and Kinetic Separability
The slower reaction rate of [¹¹C]L-deprenyl-D2 enhances its sensitivity to changes in MAO-B concentration. nih.gov By reducing the influence of blood flow on the uptake of the radiotracer, particularly in areas with high enzyme density, the signal becomes more directly proportional to the amount of active enzyme. nih.govakademiliv.se This improved sensitivity is crucial for detecting subtle changes in MAO-B levels that may be associated with disease progression or response to treatment. Furthermore, the deuterium isotope effect facilitates the kinetic separability of the different steps involved in the radiotracer's journey in the brain. nih.govakademiliv.se In PET data analysis, a three-compartment model is often used to describe the movement of the tracer from plasma to the brain tissue and its subsequent binding to the target. turkupetcentre.netturkupetcentre.net The slower trapping of [¹¹C]L-deprenyl-D2 allows for more reliable estimation of the individual rate constants (K1, k2, and k3) in this model, leading to a more robust quantification of MAO-B activity. nih.gov
Irreversible Binding Mechanism to Monoamine Oxidase B
L-deprenyl and its deuterated analog are classified as "suicide inhibitors" of MAO-B. nih.govnih.gov This means that they are substrates for the enzyme, and during the catalytic process, a reactive intermediate is formed that covalently binds to and inactivates the enzyme.
Formation of Covalent Adduct and Suicide Inhibition
The interaction between L-deprenyl and MAO-B begins with the formation of a reversible, non-covalent complex. nih.gov Subsequently, the enzyme catalyzes the oxidation of L-deprenyl. nih.gov This enzymatic reaction leads to the formation of a highly reactive intermediate, which then forms a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor at the active site of MAO-B. turkupetcentre.netnih.gov This covalent adduct formation results in the irreversible inactivation of the enzyme. turkupetcentre.netnih.gov This mechanism-based inactivation is a hallmark of suicide inhibitors, where the enzyme essentially "commits suicide" by processing the inhibitor. nih.gov
Functional Consequences of Irreversible Binding for PET Quantification
The irreversible nature of [¹¹C]L-deprenyl-D2 binding has significant implications for its use in PET imaging. Because the radiotracer becomes permanently trapped by active MAO-B, the PET signal in a given brain region reflects the cumulative activity of the enzyme over time. turkupetcentre.netnih.gov This allows for the application of an irreversible three-compartment model for data analysis, where the rate of tracer trapping (k3) is directly proportional to the concentration of functionally active MAO-B. turkupetcentre.netturkupetcentre.netnih.gov The assumption of irreversible binding (k4=0) simplifies the kinetic modeling and provides a quantitative measure of enzyme activity. turkupetcentre.netnih.gov This robust quantification is essential for longitudinal studies monitoring changes in MAO-B levels in various neurological conditions.
Preclinical Pharmacokinetic and Target Engagement Studies
Radiometabolite Analysis in Preclinical Models
Identification of Brain-Penetrant Radioactive Metabolites
A significant consideration in the use of [11C]L-deprenyl and its derivatives, including [11C]L-deprenyl-D2, is their metabolism into radioactive byproducts. These metabolites can retain the radioactive label and may possess the ability to cross the blood-brain barrier (BBB). frontiersin.orgnih.gov The formation of brain-penetrant radioactive metabolites can complicate quantitative PET analysis, particularly in brain regions with high concentrations of dopamine (B1211576) and other monoamine transporters, such as the striatum and substantia nigra. frontiersin.orgnih.gov While specific identification and structural elucidation of these metabolites are complex, their existence necessitates careful consideration during data analysis to ensure accurate quantification of the target enzyme's activity. Research efforts have aimed at understanding these metabolic pathways to develop radiotracers with improved metabolic stability and reduced formation of such interfering metabolites. researchgate.net
Impact of Metabolites on Quantitative PET Analysis
The presence of brain-penetrant radioactive metabolites derived from [11C]L-deprenyl-D2 can significantly impact the accuracy of quantitative PET analyses. frontiersin.orgnih.gov These metabolites, if they enter the brain and bind to other targets, can lead to an overestimation of MAO-B binding or an inaccurate representation of the specific binding of the parent radiotracer. frontiersin.orgnih.gov For quantitative PET imaging, especially in scenarios where a suitable reference region (tissue devoid of the target) is unavailable, accurate measurement of the parent radioligand concentration in plasma is crucial. nih.govresearchgate.net This requires the correction for radiometabolites, typically achieved through chromatographic analysis of plasma samples to determine the fraction of the unchanged radiotracer over time. nih.govresearchgate.net The development of robust radiometabolite correction methods is therefore essential for reliable quantification of MAO-B occupancy and activity when using tracers like [11C]L-deprenyl-D2.
Target Occupancy Methodologies in Animal Models
Assessment of MAO-B Occupancy by Pharmacological Agents in Non-Human Primates
Non-human primates (NHPs) serve as valuable preclinical models for evaluating PET radioligands and assessing drug occupancy in the brain, as their neuroanatomy and neurochemistry often closely resemble those of humans. d-nb.infoiaea.org Studies utilizing [11C]L-deprenyl-D2 and related tracers have employed NHPs to investigate MAO-B occupancy by pharmacological agents. For instance, L-deprenyl (selegiline) itself has been administered to NHPs to validate the MAO-B binding of novel radioligands, demonstrating significant inhibition of tracer binding and confirming target engagement. acs.orgnih.govresearchgate.net These studies often involve administering known MAO-B inhibitors, such as L-deprenyl, at various doses prior to PET scanning with the radioligand of interest to quantify the percentage of MAO-B sites occupied. acs.orgnih.gov For example, L-deprenyl administration in NHPs has shown dose-dependent MAO-B occupancy, with specific values reported for different dose levels. acs.orgnih.gov
Table 1: MAO-B Occupancy in Non-Human Primates by L-Deprenyl
| L-Deprenyl Dose (mg/kg) | MAO-B Occupancy (%) | Source |
| 0.5 | 97 | acs.orgnih.gov |
| 1.0 | 82 | acs.orgnih.gov |
Characterization of Dose-Response Relationships
The characterization of dose-response relationships is a critical aspect of drug development, and PET imaging with tracers like [11C]L-deprenyl-D2 plays a vital role in this process. nih.gov By quantifying MAO-B occupancy at different doses of an MAO-B inhibitor, researchers can establish the dose range required to achieve a desired level of target engagement. nih.gov [11C]L-deprenyl-D2 has been employed in dose-finding studies for novel MAO-B inhibitors, such as EVT 301, to determine effective doses for clinical trials. nih.gov These studies have demonstrated that EVT 301 dose-dependently occupies MAO-B in the human brain, with occupancy levels varying based on the administered dose. nih.gov Similarly, known MAO-B inhibitors like selegiline (B1681611) have been assessed using this methodology to provide reference occupancy levels. nih.gov The recovery of MAO-B sites after drug withdrawal, which reflects the de novo synthesis of the enzyme, has also been studied using [11C]L-deprenyl, providing insights into the duration of action related to dose. snmjournals.org
Table 2: MAO-B Occupancy in Humans with MAO-B Inhibitors
| Drug / Dose | MAO-B Occupancy (%) | Source |
| EVT 301 (25 mg daily for 7-8 days) | 58-78 | nih.gov |
| EVT 301 (150 mg daily for 7-8 days) | 73-90 | nih.gov |
| Selegiline (10 mg daily for 7-8 days) | 77-92 | nih.gov |
Compound List:
L-deprenyl-D2 C-11
Quantitative Positron Emission Tomography Methodologies
Input Function Determination
Arterial Plasma Input Function Measurement and Analysis
Accurate quantification of MAO-B activity using PET tracers like [11C]L-deprenyl-D2 relies heavily on establishing the arterial plasma input function. This function represents the concentration of the unmetabolized radiotracer in the arterial blood over time, serving as the input for kinetic modeling.
Historically, the measurement of the arterial plasma input function involves direct arterial blood sampling throughout the PET scan turkupetcentre.netturkupetcentre.netnih.govsnmjournals.org. This process includes measuring the blood-to-plasma ratio, often by fitting a multi-exponential function to discrete samples collected over time, to derive the total plasma activity curve from the arterial blood concentration turkupetcentre.netturkupetcentre.netsnmjournals.org. For instance, Lammertsma et al. (1991) measured the blood-to-plasma ratio from samples taken between 5 and 90 minutes and assumed a plasma-to-blood ratio of 1.126 at tracer arrival turkupetcentre.netturkupetcentre.net. This derived plasma curve is then used as the input function for kinetic models turkupetcentre.netturkupetcentre.netnih.gov. In some studies, the arterial plasma input function for [11C]L-deprenyl-D2 has been observed to be significantly larger than that for [11C]L-deprenyl snmjournals.orgresearchgate.netnih.gov. While direct arterial sampling is considered the gold standard, reference tissue methods have also been employed as an alternative, particularly when frequent arterial sampling is not feasible snmjournals.org.
Methodologies for Metabolite Correction
Radiometabolite correction is a critical step in obtaining reliable kinetic parameter estimates, as the parent tracer concentration in plasma can be affected by metabolic breakdown over time nih.gov. For [11C]L-deprenyl, early methodologies involved measuring the fraction of plasma metabolites from samples taken at specific time points (e.g., 5, 10, 15, and 20 minutes) turkupetcentre.netturkupetcentre.net. These fractions were then fitted to a single exponential function, assuming no metabolites at time zero, to calculate the concentration of the unchanged radiopharmaceutical in the plasma turkupetcentre.netturkupetcentre.net. Fowler and Logan et al., however, did not detail their specific metabolite correction methods in their publications turkupetcentre.netturkupetcentre.net. The general principle involves fitting the plasma parent fraction data with a mathematical model to derive the corrected input function nih.gov. Alternative modeling strategies that estimate the input function without direct radiometabolite measurements have also been proposed nih.gov.
Methodological Validation and Reproducibility
Ensuring the reliability and accuracy of PET quantification requires rigorous validation, including assessments of test-retest reproducibility and the influence of physiological parameters.
Test-Retest Variability Assessments of Kinetic Parameters
The reproducibility of kinetic parameters derived from [11C]L-deprenyl-D2 PET scans is crucial for longitudinal studies and for detecting subtle changes in MAO-B activity. Studies have evaluated the test-retest variability of parameters such as k3 (representing the binding rate to MAO-B) and λk3 (a perfusion-independent index of MAO-B activity) nih.govnih.gov.
In a study involving six healthy subjects who underwent two PET scans, the mean percentage difference for k3 was found to be 5.3%, and for λk3, it was 7.0% across nine brain regions nih.gov. While most regions showed variability below 10%, the hippocampus exhibited a variability of 10.3% for k3 nih.gov. The Intraclass Correlation Coefficients (ICC) indicated good to excellent reproducibility, with ICC values for k3 ranging from 0.78 to 0.98 and for λk3 from 0.78 to 0.95 nih.gov. Applying partial volume effect correction (PVEc) did not significantly alter these reproducibility measures nih.gov. Another study reported an average difference of -2.84 ± 7.07% for λk3 values between two scans in five subjects, with high correlation (r2 = 0.98) between the methods used for calculation nih.gov. K1 values also showed a significant correlation between scans (r2 = 0.61), although scan 2 values were generally lower nih.gov.
Table 1: Test-Retest Variability of Kinetic Parameters for [11C]L-deprenyl-D2
| Parameter | Mean % Difference (Scan 1 vs. Scan 2) | Range of % Difference | Mean ICC | Range of ICC | Reference |
| k3 | 5.3% | 2.6% - 10.3% | 0.94 | 0.78 - 0.98 | nih.gov |
| λk3 | 7.0% | 5.0% - 9.2% | 0.89 | 0.78 - 0.95 | nih.gov |
| λk3 (Post-PVEc) | 7.2% | N/A | 0.90 | N/A | nih.gov |
| λk3 (Avg. diff) | -2.84 ± 7.07% | N/A | N/A | N/A | nih.gov |
Note: ICC = Intraclass Correlation Coefficient; PVEc = Partial Volume Effect Correction. Values represent findings from studies in healthy subjects.
Influence of Physiological Parameters (e.g., Blood Flow) on Quantification
The quantification of MAO-B activity using [11C]L-deprenyl-D2 can be influenced by physiological parameters, most notably cerebral blood flow (CBF) turkupetcentre.netturkupetcentre.net. The kinetic parameters K1 (plasma-to-organ transfer constant) and k2 (transfer rate from organ back to plasma) are directly dependent on blood flow turkupetcentre.netturkupetcentre.net. Consequently, the net influx rate, Ki, which is calculated as K1 * k3 / (k2 + k3), is also influenced by blood flow turkupetcentre.netturkupetcentre.net. Due to the high extraction of L-deprenyl, K1 is particularly dominated by blood flow rather than capillary permeability turkupetcentre.netturkupetcentre.net.
To address this dependency, perfusion-independent parameters have been developed. The parameter λ, defined as the ratio K1/k2, and consequently λk3, are considered independent of blood flow turkupetcentre.netturkupetcentre.net. This makes λk3 a more robust index for quantifying MAO-B activity, especially in conditions where blood flow may vary, such as in aging populations or in certain disease states turkupetcentre.netturkupetcentre.net. The deuterium (B1214612) substitution in [11C]L-deprenyl-D2 itself contributes to a reduced binding rate, leading to more reversible time-activity curves and potentially improved quantification compared to [11C]L-deprenyl frontiersin.org. While some studies suggest that [11C]DED binding is independent of brain perfusion nih.gov, the kinetic parameter λk3 is specifically highlighted as being independent of perfusion turkupetcentre.netturkupetcentre.net.
Compound List:
[11C]L-deprenyl-D2
[11C]L-deprenyl
Comparative Analysis with Other Mao B Radioligands
Comparison with Non-Deuterated [11C]L-Deprenyl
The non-deuterated analogue, [11C]L-deprenyl, was one of the earliest PET tracers used for MAO-B imaging in the human brain nih.govacs.org. The development of [11C]L-deprenyl-D2 was a direct effort to improve upon the kinetic properties observed with [11C]L-deprenyl.
Deuterium (B1214612) substitution in PET tracers is often employed to leverage the kinetic isotope effect (KIE). The KIE arises because the carbon-deuterium (C-D) bond is stronger and more difficult to cleave than the carbon-hydrogen (C-H) bond. In the case of L-deprenyl, the rate-limiting step of MAO-B catalyzed oxidation involves the cleavage of a C-H bond. By substituting deuterium for hydrogen at this critical position, the rate of irreversible inhibition is reduced turkupetcentre.netacs.org.
Studies comparing [11C]L-deprenyl and [11C]L-deprenyl-D2 have shown that deuterium substitution leads to a significant reduction in the rate of radiotracer trapping in brain tissue researchgate.netnih.gov. While [11C]L-deprenyl exhibits a rapid rate of trapping relative to its delivery, which can reduce its sensitivity in regions with high MAO-B concentrations, [11C]L-deprenyl-D2 demonstrates more reversible time-activity curves with an initial washout phase followed by a plateau researchgate.netnih.gov. This slower trapping rate facilitates a better separation of parameters related to radiotracer delivery from those related to specific binding, thereby enhancing the tracer's sensitivity to changes in MAO-B concentration researchgate.netnih.gov. Consequently, [11C]L-deprenyl-D2 is generally considered to provide improved tracer sensitivity compared to its non-deuterated counterpart turkupetcentre.netresearchgate.netnih.gov.
The kinetic differences between [11C]L-deprenyl and [11C]L-deprenyl-D2 influence their quantification accuracy and the appropriate modeling approaches. The rapid trapping of [11C]L-deprenyl can make it challenging to accurately model binding and distinguish between tracer delivery and specific binding, potentially leading to less precise quantification of MAO-B density nih.govnih.gov.
In contrast, the more reversible kinetics of [11C]L-deprenyl-D2, due to the deuterium isotope effect, allow for more robust modeling, often utilizing irreversible three-compartment models (or two-tissue compartment models with k4=0) turkupetcentre.netresearchgate.net. The slower trapping rate of [11C]L-deprenyl-D2 helps to improve tracer sensitivity and provides a more direct link between radiotracer uptake and MAO-B concentration, potentially leading to more accurate quantification of MAO-B levels in the brain turkupetcentre.netresearchgate.netnih.gov. However, it is important to note that even with deuterium substitution, [11C]L-deprenyl-D2 is still largely modeled as an irreversible tracer, and issues such as radioactive metabolites with potential binding to other transporters can still be a consideration nih.govacs.org.
Comparative Evaluation with Reversible MAO-B Tracers
While [11C]L-deprenyl-D2 is an irreversible binder, other MAO-B tracers, such as [11C]SL25.1188 and certain [18F]-labeled compounds like [18F]GEH200449 and [18F]Fluorodeprenyl-D2, exhibit more reversible binding kinetics acs.orgnih.gov.
Irreversible tracers like [11C]L-deprenyl-D2 bind covalently or pseudo-covalently to the enzyme, leading to a prolonged retention of radioactivity in the brain, ideally reflecting the MAO-B density. This characteristic allows for modeling approaches that assume minimal or no dissociation of the tracer from the enzyme (k4=0) nih.govturkupetcentre.net.
Reversible tracers, on the other hand, bind to the enzyme and can dissociate, meaning they have a non-zero dissociation rate constant (k4). This allows for the use of more complex compartmental models or equilibrium models to quantify binding, potentially providing more detailed information about binding affinity and kinetics nih.govacs.org. Tracers like [11C]SL25.1188 and [18F]GEH200449 have demonstrated reversible binding properties, offering an alternative approach to MAO-B imaging acs.orgnih.gov. The choice between irreversible and reversible tracers depends on the specific research question, as their kinetic characteristics dictate the modeling strategies and the type of information that can be extracted. For instance, reversible tracers might be more sensitive to changes in enzyme activity or occupancy by reversible inhibitors, while irreversible tracers are often favored for mapping MAO-B density nih.govacs.org.
Reversible tracers may offer advantages in situations where dynamic changes in MAO-B activity or occupancy by reversible inhibitors need to be monitored. For example, if evaluating the efficacy of a reversible MAO-B inhibitor, a reversible tracer might provide a more direct measure of drug occupancy and target engagement acs.orgresearchgate.net. However, the short half-life of carbon-11 (B1219553) can limit the applicability of tracers like [11C]SL25.1188 to PET centers with on-site cyclotrons acs.org. The development of fluorine-18 (B77423) labeled reversible tracers aims to overcome this limitation, offering longer scanning windows and wider accessibility acs.org.
Co-Imaging Studies with Other Neuroinflammation Markers
[11C]L-deprenyl-D2 has also been utilized in preclinical settings for co-imaging studies, investigating the interplay between MAO-B expression and other markers of neuroinflammation or pathology. MAO-B is predominantly expressed in astrocytes, and its upregulation is associated with reactive astrogliosis, a common feature in neurodegenerative diseases like Alzheimer's disease (AD) turkupetcentre.netnih.govharvard.edu.
In preclinical models, [11C]L-deprenyl-D2 has been used alongside tracers targeting other neuroinflammatory markers, such as translocator protein (TSPO) ligands, which are primarily expressed on activated microglia nih.govresearchgate.net. For instance, studies have evaluated the temporal relationship between astrogliosis (imaged by [11C]L-deprenyl-D2) and microglial activation (imaged by TSPO ligands like [18F]FEPPA) in response to inflammatory stimuli researchgate.net. Such co-imaging approaches allow for a more comprehensive understanding of the complex cellular and molecular changes occurring in neuroinflammatory conditions, by simultaneously assessing different glial cell populations and their associated pathological markers nih.govresearchgate.neteuropa.eu. Furthermore, [11C]L-deprenyl-D2 has been used in studies investigating comorbid pathologies, such as in Alzheimer's disease models, to assess astrogliosis in conjunction with amyloid-beta (Aβ) deposition europa.eufrontiersin.org.
Applications in Fundamental Neuroscience Research Non Clinical
Investigation of MAO-B Expression and Activity in Animal Models of Neurological Conditions
[11C]L-deprenyl-D2 PET imaging has been instrumental in studying the upregulation of MAO-B, an enzyme predominantly found in the outer mitochondrial membrane of astrocytes. Increased MAO-B expression is a hallmark of astrogliosis, the reactive proliferation of astrocytes in response to central nervous system injury or disease.
Astrogliosis Imaging in Preclinical Disease Models (e.g., Alzheimer's Transgenic Mice, LPS-induced models)
In the context of Alzheimer's disease (AD) research, [11C]L-deprenyl-D2 has been employed in various transgenic mouse models to track the progression of astrogliosis. Studies in amyloidosis mouse models have demonstrated that this PET tracer can detect early astrocytosis. turkupetcentre.net For instance, in APPswe and Tg-ArcSwe mice, an early increase in [11C]DED binding has been observed, in some cases preceding the significant accumulation of amyloid-β (Aβ) plaques. snmjournals.org
One study utilizing [18F]F-DED, a fluorinated version of the tracer, in PS2APP transgenic mice revealed age-dependent increases in tracer binding in the hippocampus and thalamus compared to wild-type mice. nih.gov These findings suggest that MAO-B elevation, and by extension astrogliosis, is an early event in the pathological cascade of Alzheimer's disease. nih.gov While the lipopolysaccharide (LPS)-induced model is a common method for inducing neuroinflammation in animals, specific studies detailing the use of [11C]L-deprenyl-D2 PET imaging within this particular model are not extensively documented in the reviewed literature. nih.govnih.gov
| Animal Model | Age | Brain Region | Finding | Reference |
|---|---|---|---|---|
| APPswe Mice | 6 months | Brain | Early astrocytosis observed before significant Aβ accumulation. | snmjournals.org |
| PS2APP Mice | 5 months | Thalamus | +4.3% increase in [18F]F-DED DVR compared to wild-type. | nih.gov |
| PS2APP Mice | 13 months | Hippocampus | +7.6% increase in [18F]F-DED DVR compared to wild-type. | nih.gov |
| PS2APP Mice | 19 months | Hippocampus | +12.3% increase in [18F]F-DED DVR compared to wild-type. | nih.gov |
| PS2APP Mice | 19 months | Thalamus | +15.2% increase in [18F]F-DED DVR compared to wild-type. | nih.gov |
Contribution to Neuroinflammation Research Paradigms
The ability to visualize and quantify astrogliosis with [11C]L-deprenyl-D2 has significantly contributed to our understanding of neuroinflammation in various neurological disorders. turkupetcentre.net Since MAO-B is highly expressed in reactive astrocytes, this tracer serves as an indirect marker of this aspect of the neuroinflammatory response. turkupetcentre.net Research utilizing [11C]DED has provided evidence for early astrocytosis in both sporadic and autosomal dominant forms of Alzheimer's disease. turkupetcentre.netfrontiersin.orguzh.ch This tool allows researchers to investigate the temporal relationship between astrogliosis, other pathological hallmarks like amyloid and tau aggregation, and neuronal dysfunction in animal models, thereby helping to dissect the complex interplay of cellular events in neurodegeneration. uzh.chsnmjournals.org
Elucidation of Molecular Mechanisms of MAO-B Modulation
[11C]L-deprenyl-D2 is a deuterium-substituted version of L-deprenyl, a selective and irreversible inhibitor of MAO-B. turkupetcentre.netCurrent time information in Dallas, TX, US. The mechanism of its binding is a "suicide" or enzyme-activated irreversible inhibition. Current time information in Dallas, TX, US. Initially, [11C]L-deprenyl-D2 reversibly binds to the active site of the MAO-B enzyme. The enzyme then catalyzes the oxidation of the tracer. This process creates a highly reactive intermediate that forms a covalent bond with the N-5 position of the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme, leading to its irreversible inactivation. Current time information in Dallas, TX, US.
The substitution of hydrogen with deuterium (B1214612) at the propargyl group slows down the rate of the enzymatic reaction (a phenomenon known as the kinetic isotope effect). nih.govCurrent time information in Dallas, TX, US. This modification was a crucial development, as the original [11C]L-deprenyl had a very high trapping rate in the brain, which was limited by blood flow, making it difficult to accurately quantify MAO-B activity in regions with high enzyme concentration. nih.gov The slower reaction rate of [11C]L-deprenyl-D2 makes its uptake more dependent on the actual enzyme activity, thus improving the sensitivity and accuracy of MAO-B quantification with PET. nih.gov
Pharmacological Challenge Studies in Animal Models to Dissect Binding Specificity
Pharmacological challenge studies are essential for validating the specificity of a PET tracer for its target. In the context of [11C]L-deprenyl-D2, these studies would typically involve pre-treating animals with unlabeled drugs that have known affinities for MAO-B or other potential binding sites. A reduction in the PET signal for [11C]L-deprenyl-D2 after pre-treatment with a selective MAO-B inhibitor would confirm the tracer's specific binding to this enzyme.
While the reviewed literature extensively documents the use of [11C]L-deprenyl-D2 in human studies to assess the MAO-B occupancy of novel therapeutic drugs like EVT 301 and rasagiline, detailed reports of pharmacological challenge studies in animal models specifically designed to dissect the binding specificity of [11C]L-deprenyl-D2 itself are less common. snmjournals.orgresearchgate.netnih.gov However, the principle has been demonstrated in animal studies with the non-deuterated form, [11C]L-deprenyl. For instance, pre-treatment of animals with unlabeled l-deprenyl has been shown to block the uptake of the radiotracer, confirming its specific binding to MAO-B. snmjournals.org Such studies are crucial for ensuring that the observed PET signal is a true reflection of MAO-B activity and not influenced by off-target binding.
Future Directions and Methodological Innovations
Advancements in Radiosynthesis Techniques for Enhanced Production
The short half-life of Carbon-11 (B1219553) (approximately 20.4 minutes) necessitates rapid and efficient radiosynthesis protocols for PET tracers. Significant efforts have been directed towards optimizing the production of [¹¹C]L-deprenyl-D2 to improve radiochemical yields, purity, and specific activity, thereby ensuring its availability for both preclinical and clinical studies.
| Synthesis Improvement/Method | Precursor Synthesis Yield | Radiochemical Yield (%) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Reference |
| L-nordeprenyl-D2 from L-amphetamine (earlier methods) | Low | N/A | N/A | N/A | nih.gov |
| Efficient L-nordeprenyl-D2 from L-phenylalanine | 33% | N/A | N/A | 5 steps | nih.gov |
| Automated [¹¹C]L-deprenyl-D2 from [¹¹C]MeI | N/A | 44 ± 13 | 170 ± 116 | 35 | nih.gov |
Development of More Sophisticated Kinetic Modeling Approaches
Accurate quantification of MAO-B activity using [¹¹C]L-deprenyl-D2 relies on sophisticated kinetic modeling of PET data. Given the irreversible binding of [¹¹C]L-deprenyl-D2 to MAO-B, irreversible kinetic models are employed. Typically, a three-compartment model, often described as a two-tissue compartment model with irreversible binding to the second compartment (k4=0), is used turkupetcentre.netturkupetcentre.netnih.gov. This model estimates parameters such as K1 (plasma-to-tissue transfer constant), k2 (tissue-to-plasma transfer rate), and k3 (rate of irreversible binding to MAO-B), where k3 is proportional to the concentration of functionally active MAO-B turkupetcentre.netturkupetcentre.net.
Challenges in modeling include the potential for high correlation between parameters like k2 and k3, and the difficulty in separating the tracer delivery rate (K1) from the binding rate (k3), especially in regions with high MAO-B concentrations turkupetcentre.net. Furthermore, the net influx rate (Ki) has been shown to be dependent on blood flow, whereas k3 is not, underscoring the need for accurate kinetic modeling over simpler methods like Standardized Uptake Value (SUV) or flow-dependent Ki for precise MAO-B activity assessment turkupetcentre.netnih.gov. Future directions may involve refining these models to account for potential variations in blood-brain barrier permeability, metabolite kinetics, and to further improve the separation of binding and delivery parameters, potentially through advanced graphical analysis techniques or the development of reference region models that are robust for irreversible tracers.
Integration with Multimodal Imaging Techniques for Comprehensive Preclinical Assessment
To gain a more holistic understanding of brain pathophysiology, integrating [¹¹C]L-deprenyl-D2 PET imaging with other modalities is a significant area of development. Combining PET's molecular information with the high-resolution anatomical detail of Magnetic Resonance Imaging (MRI) or the functional information from functional MRI (fMRI) can provide a more comprehensive preclinical assessment. For instance, PET/MRI scanners allow for simultaneous acquisition, facilitating precise anatomical localization of MAO-B distribution and astrogliosis relative to structural changes or functional networks frontiersin.org.
In preclinical studies, this multimodal approach can help correlate MAO-B levels with specific brain structures, lesion volumes, or functional connectivity patterns. For example, PET data showing increased [¹¹C]L-deprenyl-D2 retention in specific brain regions could be directly mapped onto corresponding MRI scans to identify structural abnormalities or altered functional activity in those same areas frontiersin.org. Such integrated approaches are crucial for validating the biological significance of MAO-B changes observed with PET and for understanding their interplay with other pathological processes in preclinical models of neurological disorders.
Expanding Non-Clinical Research Applications in Neuroscience
While [¹¹C]L-deprenyl-D2 is primarily used to study MAO-B in neurodegenerative diseases and astrogliosis, its application can be expanded to other areas within neuroscience research. The tracer's ability to quantify MAO-B activity makes it a valuable tool for:
Investigating Neuroinflammation: MAO-B is upregulated in astrocytes during neuroinflammatory conditions frontiersin.orgfrontiersin.orgmdpi.comresearchgate.netresearchgate.net. [¹¹C]L-deprenyl-D2 PET can serve as a marker for reactive astrogliosis in a wide range of neurological and psychiatric disorders beyond traditional neurodegeneration, including traumatic brain injury and certain autoimmune conditions.
Drug Development and Occupancy Studies: The tracer can be used to assess the target engagement and occupancy of novel therapeutic agents designed to modulate MAO-B activity. Studies have already demonstrated its utility in evaluating the occupancy of experimental therapeutics like EVT301 and sembragiline (B1681727) frontiersin.org. This application is critical for optimizing drug dosing and understanding therapeutic mechanisms.
Lifestyle and Environmental Factor Impact: Research has shown that factors like cigarette smoking can lead to a significant reduction (around 40%) in MAO-B activity, as detected by [¹¹C]L-deprenyl-D2 PET frontiersin.org. This highlights the tracer's potential for investigating the impact of environmental exposures and lifestyle choices on brain biochemistry.
Understanding MAO-B in Specific Brain Regions: Further research can explore the role of MAO-B in specific neuronal populations and brain regions, such as the hypothalamus and cerebellum, to elucidate their unique contributions to disease pathophysiology scientificarchives.com.
| Application Area | Key Finding/Application | Significance | References |
| Neuroinflammation/Astrogliosis | Increased [¹¹C]L-deprenyl-D2 retention in AD patients and amyloid-positive MCI subjects compared to controls. | Serves as a marker for reactive astrogliosis, an early event in neurodegenerative diseases, potentially preceding amyloid deposition. | mdpi.comresearchgate.net |
| Drug Development | Demonstrated substantial occupancy of novel therapeutics (e.g., EVT301, Sembragiline) by [¹¹C]L-deprenyl-D2 PET. | Validates the tracer for assessing target engagement and efficacy of new MAO-B modulating drugs in preclinical and clinical settings. | frontiersin.org |
| Lifestyle Factors | Detected a ~40% loss in radiotracer accumulation in cigarette smokers. | Provides a non-invasive method to study the impact of lifestyle factors, such as smoking, on MAO-B activity in the brain. | frontiersin.org |
| Parkinson's Disease (PD) | Imaging MAO-B distribution and changes in PD patients. | Aids in understanding the role of MAO-B in dopamine (B1211576) metabolism and its alterations in PD, supporting diagnostic and therapeutic research. | nih.govontosight.ai |
| Traumatic Brain Injury (TBI) | Potential for tracking astrocytosis in TBI models. | Expands application to neuroinflammatory conditions resulting from injury, offering insights into recovery and therapeutic interventions. | frontiersin.org |
| MAO-B Function in Specific Regions | Investigating MAO-B activity in regions like the hypothalamus and cerebellum. | Provides insights into region-specific roles of MAO-B in normal brain function and disease pathophysiology. | scientificarchives.com |
Compound Names:
L-deprenyl-D2 C-11 ([¹¹C]L-deprenyl-D2, [¹¹C]DED)
Selegiline (B1681611) (L-deprenyl)
Monoamine Oxidase B (MAO-B)
Q & A
Q. What are the standard methodologies for synthesizing and quantifying L-deprenyl-D2 C-11 in PET imaging studies?
this compound synthesis typically involves radiolabeling via methylation reactions using C-11 methyl iodide. Key steps include:
- Freeze-trapping C-11 synthons in microfluidic reactors to ensure precise nanoscale reactions .
- Quantification using λ k3 (a kinetic modeling parameter) to estimate astrocytic activation, validated in neuroinflammatory studies .
- Validation of radiochemical purity (>95%) via HPLC and mass spectrometry.
Table 1: Key Synthesis Parameters
| Parameter | Typical Value | Considerations |
|---|---|---|
| Reaction temperature | -67°C to 42°C | Optimized for methyl iodide |
| Radiochemical yield | 20-30% (decay-corrected) | Influenced by precursor purity |
| Quantification method | λ k3, SUVR, VT | λ k3 preferred for dynamic scans |
Q. How is this compound applied in studying neurological disorders?
this compound binds selectively to monoamine oxidase B (MAO-B), enabling visualization of astrocytic activation in conditions like fibromyalgia and Alzheimer’s disease. Key applications:
- Baseline studies : Compare SUVR (standardized uptake value ratio) in patient vs. healthy control cohorts .
- Longitudinal tracking : Assess treatment efficacy by measuring changes in VT (distribution volume) over time.
- Multi-tracer correlation : Combine with [11C]PBR28 (microglial marker) to differentiate astrocytic vs. microglial contributions .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound data and other glial activation markers?
Example: In fibromyalgia studies, [11C]PBR28 signal (microglial) increased while this compound (astrocytic) did not . Methodological approaches:
- Kinetic modeling refinement : Re-evaluate λ k3 assumptions (e.g., blood-brain barrier permeability).
- Multi-compartment analysis : Use Logan plots with arterial input functions to validate VT calculations.
- Cross-validation : Perform post-mortem histopathology to confirm PET findings (e.g., GFAP staining for astrocytes).
Table 2: Addressing Data Contradictions
| Conflict Type | Resolution Strategy | Evidence Source |
|---|---|---|
| Tracer specificity | Parallel immunohistochemistry | |
| Kinetic model bias | Compare compartmental vs. SUVR methods |
Q. What advanced experimental designs optimize this compound for novel neuroinflammation hypotheses?
- Dose-response protocols : Administer MAO-B inhibitors (e.g., selegiline) pre-scan to validate tracer specificity.
- Multi-center trials : Standardize imaging protocols (e.g., scan duration, ROI definitions) to reduce inter-site variability .
- Machine learning integration : Train algorithms on SUVR/VT datasets to predict disease progression.
Key Considerations :
- Sample size : Use power analysis (α=0.05, β=0.2) to determine cohort sizes, accounting for intersubject variability .
- Control groups : Include age-/sex-matched healthy controls and disease-specific cohorts (e.g., Alzheimer’s vs. Parkinson’s) .
Methodological Challenges
Q. How should researchers design protocols to minimize variability in this compound PET data?
- Pre-scan preparation : Standardize fasting, caffeine intake, and medication pauses.
- Motion correction : Use MR-based motion tracking during dynamic scans .
- Data harmonization : Apply ComBat or Z-score normalization for multi-scanner studies.
Q. What statistical approaches are robust for analyzing negative or inconclusive this compound findings?
- Bayesian frameworks : Incorporate prior data (e.g., [11C]PBR28 studies) to refine posterior probabilities.
- Sensitivity analysis : Test if results hold under varying λ k3 thresholds or ROI definitions .
- Meta-analysis : Pool data across studies to identify subtle effects (e.g., random-effects models) .
Data Interpretation Tables
Q. Table 3: PET Metrics Comparison
| Metric | Definition | Application | Limitations |
|---|---|---|---|
| SUVR | Ratio of ROI uptake to reference region | Static scans; quick analysis | Sensitive to reference region choice |
| VT | Distribution volume | Quantifies tracer binding potential | Requires arterial blood sampling |
| λ k3 | Kinetic rate constant for MAO-B | Dynamic scans; mechanistic insight | Complex modeling required |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
